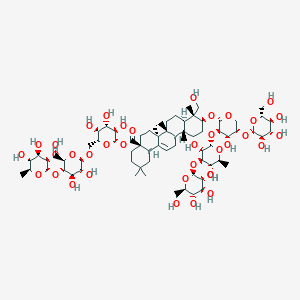
3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid
Descripción general
Descripción
3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid: is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid typically involves the reaction of pyrazine derivatives with propanoic acid under controlled conditions. One common method involves the use of 2,5-dihydropyrazine as a starting material, which is then reacted with propanoic acid in the presence of a catalyst to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Studied for its potential to inhibit the growth of carcinoma cells by binding to metal ions and preventing their access to vital cellular components .
Medicine:
- Investigated for its potential use in cancer treatment due to its ability to inhibit mitochondrial function and induce cell death through the release of hydrogen peroxide .
Industry:
Mecanismo De Acción
The compound exerts its effects primarily through its metal chelating properties. By binding to metal ions, it prevents their access to vital cellular components such as DNA and proteins. This inhibition can lead to the disruption of cellular processes and ultimately cell death. Additionally, at high concentrations, the compound releases hydrogen peroxide into the cell cytoplasm, activating catalase and leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
- 2,5-Pyrazinedipropanoic acid
- 3,6-Dihydro-2,5-pyrazinedipropanoic acid
Comparison: 3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid is unique due to its specific structure, which allows for potent metal chelation and its ability to induce oxidative stress in cells. Compared to similar compounds, it has shown higher efficacy in inhibiting mitochondrial function and inducing cell death, making it a promising candidate for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[6-(2-carboxyethyl)-2,5-dihydropyrazin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h1-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCBAHHXCYDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NCC(=N1)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617432 | |
| Record name | 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77479-03-9 | |
| Record name | 3,6-Dihydro-2,5-pyrazinedipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-2,5-pyrazinedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DIHYDRO-2,5-PYRAZINEDIPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AHR3HLN6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopenta[c]thiophene](/img/structure/B1259328.png)



![Imidazo[4,5-c]pyrazole](/img/structure/B1259334.png)




![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)
